molecular formula C15H14N4O5S B2546038 3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 946208-24-8

3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2546038
CAS No.: 946208-24-8
M. Wt: 362.36
InChI Key: MVUWJARSGPPJJU-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a 1,3,4-oxadiazol-2-yl group linked to an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common method involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives . The final step involves coupling the isoxazole and oxadiazole intermediates with the benzamide core under suitable conditions, such as using EDC$HCl as a coupling agent in the presence of dry DMF .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

    Reduction: The nitro groups in the intermediates can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

    Muscimol: A psychoactive compound with an isoxazole core.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

Uniqueness

3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its combination of the isoxazole and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-9(2)25(21,22)11-5-3-4-10(8-11)13(20)17-15-19-18-14(23-15)12-6-7-16-24-12/h3-9H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUWJARSGPPJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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